Baloxavir marboxil

Description

Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.

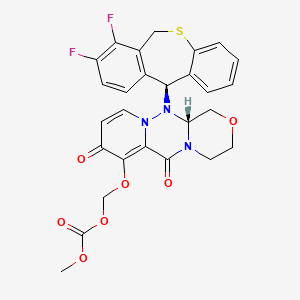

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVPBGBYGMDSBG-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027758 | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985606-14-1 | |

| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baloxavir marboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir marboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALOXAVIR MARBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

early-phase clinical trial results for Baloxavir marboxil

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Baloxavir Marboxil

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that presents a novel mechanism of action for the treatment of acute uncomplicated influenza.[1][2] As a prodrug, it is rapidly metabolized to its active form, baloxavir acid, which selectively inhibits the cap-dependent endonuclease, an essential enzyme for influenza virus replication.[1][3][4] This mechanism differs from neuraminidase inhibitors, targeting an earlier stage of the viral life cycle.[1][5] This guide provides a detailed overview of the foundational early-phase clinical trial results, focusing on the pharmacokinetics, safety, and preliminary efficacy data that have informed its later-stage development. The content is intended for researchers, scientists, and drug development professionals, offering a technical summary of key experimental data and protocols.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

Influenza viruses utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their genome.[4][6] The viral polymerase complex, consisting of PA, PB1, and PB2 subunits, hijacks the 5' cap structures from host cell pre-mRNAs.[6][7] The PB2 subunit binds to the host pre-mRNA cap, and the polymerase acidic (PA) protein's endonuclease domain cleaves the host mRNA a short distance downstream.[6][7] This capped fragment then serves as a primer for the PB1 subunit's RNA-dependent RNA polymerase activity to synthesize viral mRNA.[6][7]

Baloxavir acid, the active metabolite of baloxavir marboxil, directly targets and inhibits the endonuclease activity of the PA protein.[2][4][5][7] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby blocking the entire cap-snatching process.[4][6] This halt in viral mRNA synthesis effectively suppresses viral gene expression and replication.[5][6]

References

- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 5. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 6. quora.com [quora.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Baloxavir Marboxil's Target Enzyme in Influenza Virus Replication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Baloxavir marboxil represents a first-in-class antiviral agent that targets a novel and critical step in the influenza virus replication cycle. It is a prodrug that is rapidly converted in vivo to its active form, baloxavir acid.[1][2] The primary target of baloxavir acid is the cap-dependent endonuclease activity located within the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[3][4][5] By inhibiting this enzyme, baloxavir prevents the virus from cleaving host cell pre-mRNAs to generate capped primers—a process known as "cap-snatching."[1][2][6][7] This action effectively halts viral mRNA synthesis and subsequent viral replication.[1][8][9] This document provides a detailed overview of the target enzyme, the mechanism of inhibition, quantitative efficacy data, resistance profiles, and the key experimental protocols used in its characterization.

The Influenza Virus Polymerase and its Cap-Dependent Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex responsible for both transcription and replication of the viral RNA genome. This complex consists of three subunits:

-

Polymerase Basic 1 (PB1): Forms the core of the enzyme and contains the RNA polymerase catalytic activity.[10]

-

Polymerase Basic 2 (PB2): Responsible for recognizing and binding to the 5' cap structure of host cell pre-mRNAs.[7][10]

-

Polymerase Acidic (PA): Contains the endonuclease activity, which cleaves the host pre-mRNA downstream from the cap.[6][7][10]

The endonuclease function of the PA subunit is a critical component of a unique viral process called "cap-snatching."

The "Cap-Snatching" Mechanism

To ensure its viral mRNAs are recognized and translated by the host cell's ribosomes, the influenza virus must acquire a 5' cap structure. It achieves this by stealing them from host pre-mRNAs.[7] This process is essential for initiating viral mRNA transcription.[5][11]

The steps are as follows:

-

Binding: The PB2 subunit of the viral polymerase binds to the 5' cap of a host cell pre-mRNA in the nucleus.[6][7][10]

-

Cleavage: The endonuclease active site within the PA subunit cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap.[6][10][11]

-

Priming: The resulting capped RNA fragment is used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit.[6][10]

Baloxavir Marboxil: Mechanism of Inhibition

Baloxavir marboxil is a prodrug designed for improved oral absorption.[4] Following administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active metabolite, baloxavir acid.[2][4]

Baloxavir acid is a potent and selective inhibitor of the PA cap-dependent endonuclease.[3][12] It functions by chelating the two divalent metal ions (typically manganese, Mn²⁺) in the endonuclease active site. This action blocks the enzyme's ability to cleave host mRNAs, thereby preventing the generation of capped primers needed for viral transcription.[3] This early interruption of the viral life cycle leads to a rapid reduction in viral replication.[8][13]

Quantitative Efficacy Data

The efficacy of baloxavir has been established through in vitro assays and extensive clinical trials.

In Vitro Antiviral Activity

Baloxavir acid demonstrates potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[13] The 50% inhibitory concentration (IC₅₀) is a key measure of a drug's potency.

| Virus Type / Subtype | IC₅₀ Range (nM) | Assay Method | Reference(s) |

| Influenza A Viruses | 1.4 - 3.1 | PA Endonuclease Assay | [4] |

| Influenza A(H1N1)pdm09 | 0.1 - 2.1 | Focus Reduction Assay | [14] |

| Influenza A(H3N2) | 0.1 - 2.4 | Focus Reduction Assay | [14] |

| Influenza B Viruses | 4.5 - 8.9 | PA Endonuclease Assay | [4] |

| Influenza B (Victoria) | 0.7 - 14.8 | Focus Reduction Assay | [14] |

| Influenza B (Yamagata) | 1.8 - 15.5 | Focus Reduction Assay | [14] |

| Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Baloxavir Acid. |

Clinical Efficacy

Clinical trials, such as CAPSTONE-1, CAPSTONE-2, and miniSTONE-2, have demonstrated the clinical benefit of a single dose of baloxavir marboxil in patients with acute uncomplicated influenza. A key finding is a significantly more rapid decline in viral load and shedding compared to both placebo and oseltamivir.[9][13][15][16]

| Endpoint | Baloxavir Marboxil | Oseltamivir | Placebo | Study | Reference(s) |

| Time to Alleviation of Symptoms (Median) | 53.7 hours | N/A | 80.2 hours | CAPSTONE-1 | [9] |

| 53.5 hours | 53.8 hours | N/A | CAPSTONE-1 | [16] | |

| 138.1 hours | 150.0 hours | N/A | miniSTONE-2 (Children) | [17] | |

| Time to Cessation of Viral Shedding (Median) | 24.0 hours | 72.0 hours | 96.0 hours | CAPSTONE-1 | [16][18] |

| 24.2 hours | 75.8 hours | N/A | miniSTONE-2 (Children) | [17] | |

| 48.0 hours | 192.0 hours | N/A | Japan Pediatric Study | [19] | |

| Table 2: Summary of Key Outcomes from Phase 3 Clinical Trials. |

Resistance to Baloxavir Marboxil

The emergence of viral resistance is a concern for all antiviral agents. For baloxavir, resistance is primarily associated with amino acid substitutions in the PA endonuclease domain.

Molecular Basis of Resistance

The most frequently observed substitution associated with reduced susceptibility to baloxavir is at position 38 of the PA protein, typically an isoleucine to threonine change (I38T).[20][21][22][23] Other substitutions at this position (I38F, I38M, I38L) and at other positions (e.g., E23K, A37T, E199D) have also been reported but are less common.[22][24] These mutations can emerge during treatment, particularly in pediatric patients.[8]

| Amino Acid Substitution | Fold Increase in IC₅₀ / EC₅₀ | Virus Strain Example | Reference(s) |

| PA I38T | 44 to 211-fold | A(H1N1)pdm09, A(H3N2) | [21][24] |

| PA I38L | 15.3-fold | A/California/04/09 (H1N1) | [22][25] |

| PA I38F | 10.6-fold | Influenza A(H1N1) | [24] |

| PA E23K | 4.7-fold | Influenza A(H1N1) | [24] |

| PA E199D | 5.4-fold | A/California/04/09 (H1N1) | [22][25] |

| Table 3: Impact of PA Substitutions on Baloxavir Susceptibility. |

Some studies suggest that while the I38T mutation significantly reduces drug susceptibility, it may not substantially impair viral fitness or replication kinetics in certain strains, highlighting the need for ongoing surveillance.[21]

Key Experimental Methodologies

The characterization of baloxavir's mechanism and efficacy relies on a set of specialized virological and biochemical assays.

PA Cap-Dependent Endonuclease Inhibition Assay

This in vitro biochemical assay directly measures the inhibition of the endonuclease enzyme's activity.

Principle: A recombinant, purified PA endonuclease domain is incubated with a substrate (e.g., a circular single-stranded DNA like M13mp18 or a labeled RNA oligonucleotide) in the presence of varying concentrations of the inhibitor (baloxavir acid).[26] The cleavage of the substrate is then quantified, typically by agarose gel electrophoresis or fluorescence, to determine the IC₅₀ value.[12][26][27]

Cell-Based Antiviral Activity Assays

These assays measure the ability of a compound to inhibit viral replication in a cellular context.

Principle (Plaque/Focus Reduction Assay): Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of influenza virus.[24] The cells are then overlaid with semi-solid medium containing serial dilutions of the antiviral drug. After incubation, the cells are fixed and stained. The number of plaques (zones of cell death) or foci (clusters of infected cells) is counted. The drug concentration that reduces the number of plaques/foci by 50% (EC₅₀) is determined.[24]

Clinical Trial Design for Antiviral Efficacy (e.g., CAPSTONE-1)

Principle: A randomized, double-blind, multicenter trial to evaluate the efficacy and safety of an antiviral agent.

-

Population: Otherwise healthy patients (e.g., aged 12-64 years) with acute, uncomplicated influenza, with symptom onset within 48 hours.

-

Intervention: Patients are randomized to receive a single dose of baloxavir marboxil, a 5-day course of an active comparator (e.g., oseltamivir), or a placebo.[16]

-

Primary Endpoint: Time to alleviation of influenza symptoms (TTAS), measured by patient-reported outcomes.[18]

-

Secondary/Virologic Endpoints:

References

- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cap snatching - Wikipedia [en.wikipedia.org]

- 7. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 8. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medscape.com [medscape.com]

- 17. gene.com [gene.com]

- 18. Baloxavir Treatment in Adolescents With Acute Influenza: Subgroup Analysis From the CAPSTONE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. mdpi.com [mdpi.com]

- 24. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. researchgate.net [researchgate.net]

- 27. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Baloxavir Marboxil: In Vitro Cell Culture Infection Models for Influenza Virus Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that presents a novel mechanism of action against influenza A and B viruses. It functions as a cap-dependent endonuclease inhibitor, targeting the polymerase acidic (PA) protein of the influenza virus. This action effectively blocks the initiation of viral mRNA synthesis, a critical step in viral replication.[1][2][3] Unlike neuraminidase inhibitors that prevent the release of new virions from infected cells, baloxavir marboxil acts at an earlier stage of the viral life cycle.[2][4] These application notes provide detailed protocols for utilizing in vitro cell culture infection models to evaluate the efficacy and mechanism of action of baloxavir marboxil.

Mechanism of Action

Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA).[3][5] BXA selectively inhibits the cap-dependent endonuclease activity of the viral PA protein.[3][5] This endonuclease activity is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[3][5] By inhibiting this process, baloxavir acid prevents viral gene transcription and subsequent protein synthesis, thereby halting viral replication.[2][5]

The influenza virus relies on host cellular machinery for its replication, including the activation of signaling pathways like the Raf/MEK/ERK pathway, which is crucial for efficient production of infectious progeny virions.[6][7] While baloxavir marboxil directly targets the viral polymerase, understanding its downstream effects on host cell signaling can provide a more comprehensive picture of its antiviral activity.

Data Presentation: In Vitro Efficacy of Baloxavir Acid

The following tables summarize the in vitro efficacy of baloxavir acid (the active metabolite of baloxavir marboxil) against various influenza virus strains in different cell lines.

Table 1: Antiviral Activity of Baloxavir Acid (BXA) Against Different Influenza A Virus Strains

| Virus Strain | Cell Line | Assay Type | EC50 (nM) | EC90 (nmol/L) | Reference |

| A/WSN/33 (H1N1) | MDCK | Yield Reduction | 0.42 ± 0.37 | - | [6] |

| A/Hong Kong/483/1997 (H5N1) | MDCK | Not Specified | - | 0.7 - 1.6 | [8] |

| H5N1 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |

| H5N6 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |

| H5N8 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |

| A/California/04/2009-like (H1N1) | NHBE | Not Specified | - | - | [9] |

| A(H3N2) | MDCK | Not Specified | 0.66 ± 0.17 | - | [6] |

Table 2: Antiviral Activity of Baloxavir Acid (BXA) Against Influenza B Virus Strains

| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |

| Influenza B viruses | Not Specified | PA endonuclease assay | 4.5 - 8.9 | [1] |

| B/Hong Kong/5/72 | MDCK | Yield Reduction | - | [5] |

| B/Brisbane/60/2008-like | Not Specified | Not Specified | - | [10] |

Table 3: Baloxavir Acid (BXA) Activity Against Neuraminidase Inhibitor-Resistant Strains

| Virus Strain | Cell Line | Assay Type | Activity | Reference |

| A/WSN/33-NA/H274Y | MDCK | Yield Reduction | Potent | [5] |

| Oseltamivir-resistant strains | Not Specified | Not Specified | Active | [4] |

| NA-H274Y and NA-N294S substitutions | MDCK | Not Specified | Inhibitory activities | [8] |

Table 4: Impact of PA Substitutions on Baloxavir Acid (BXA) Susceptibility

| Virus Strain | PA Substitution | Fold-change in EC50/IC50 | Reference |

| A(H1N1)pdm09 | I38T | 4-10 fold reduced susceptibility | [6] |

| A(H3N2) | I38T | 76-120 fold reduced susceptibility | [6] |

| A/California/04/09-like (H1N1) | I38L | 72.3-fold reduced susceptibility | [11] |

| A/California/04/09-like (H1N1) | I38T | 15.3-fold reduced susceptibility | [11] |

| A/California/04/09-like (H1N1) | E199D | 92-fold reduced susceptibility | [11] |

| B/Victoria/504/2000-like | I38T | 5.4-fold reduced susceptibility | [11] |

Experimental Protocols

Protocol 1: General Influenza Virus Cell Culture and Infection

This protocol outlines the basic procedure for propagating influenza virus in a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) or A549 cells.

Materials:

-

MDCK or A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Influenza virus stock

-

T75 cell culture flasks

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Culture: Culture MDCK or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: One day prior to infection, seed the cells into 6-well or 12-well plates to form a confluent monolayer (approximately 95% confluency).[12]

-

Virus Preparation: Thaw the influenza virus stock on ice. Prepare serial dilutions of the virus in infection medium (e.g., DMEM with 0.3% BSA and 2 µg/ml TPCK-treated trypsin).[6]

-

Infection: a. Wash the cell monolayer twice with PBS. b. Inoculate the cells with the desired multiplicity of infection (MOI) of the virus. A typical MOI for such experiments is 0.001.[6] c. Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[6]

-

Post-Infection: a. Remove the viral inoculum and wash the cells with PBS to remove unbound virus. b. Add fresh infection medium to each well. c. Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).[6]

-

Sample Collection: At each time point, collect the cell culture supernatant for viral titration.

Protocol 2: Antiviral Activity Assessment using Yield Reduction Assay

This assay determines the concentration of an antiviral compound required to inhibit the production of infectious virus particles.

Materials:

-

Infected cell cultures (from Protocol 1)

-

Baloxavir acid (BXA) stock solution

-

96-well plates

-

MDCK cells for titration

Procedure:

-

Compound Preparation: Prepare serial dilutions of baloxavir acid in infection medium.

-

Treatment: After the 1-hour viral adsorption period (Protocol 1, step 4c), remove the inoculum and add the infection medium containing different concentrations of baloxavir acid to the infected cells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[8]

-

Supernatant Collection: Collect the culture supernatants at the end of the incubation period.

-

Viral Titer Determination (TCID50 Assay): a. Seed MDCK cells in 96-well plates to form a confluent monolayer. b. Perform 10-fold serial dilutions of the collected supernatants. c. Inoculate the MDCK cells with the diluted supernatants. d. Incubate for 3-5 days and observe for cytopathic effect (CPE). e. The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method.

-

Data Analysis: The EC50 (50% effective concentration) is the concentration of baloxavir acid that reduces the viral titer by 50% compared to the untreated control.

Protocol 3: Neuraminidase (NA) Activity Assay for Assessing Viral Replication

This assay can be used as an alternative to TCID50 to quantify viral replication by measuring the activity of the viral neuraminidase enzyme.

Materials:

-

Infected cell cultures treated with baloxavir acid (from Protocol 2)

-

MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

-

Assay buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl2, pH 6.5)

-

Fluorometer

Procedure:

-

Sample Preparation: At the desired time points post-infection, collect both the cell culture supernatants and the cell lysates.

-

NA Reaction: a. In a black 96-well plate, add a specific volume of the sample (supernatant or lysate). b. Add the MUNANA substrate solution to each well. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).[13]

-

Data Analysis: The reduction in NA activity in treated samples compared to the untreated control reflects the inhibition of viral replication.

Visualization of Pathways and Workflows

Caption: Mechanism of action of Baloxavir Marboxil.

Caption: Experimental workflow for antiviral yield reduction assay.

Caption: Influenza virus-induced Raf/MEK/ERK signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]

- 7. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility (Journal Article) | OSTI.GOV [osti.gov]

- 10. pnas.org [pnas.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Baloxavir Marboxil Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models used to evaluate the efficacy of Baloxavir marboxil, a first-in-class inhibitor of the influenza virus cap-dependent endonuclease. Detailed protocols for key in vivo experiments are provided to guide researchers in designing and executing robust preclinical studies.

Introduction to Animal Models for Influenza Research

The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral agents. The most commonly used models for studying influenza virus infection and the efficacy of antiviral drugs are mice and ferrets.[1][2]

-

Mice: The mouse model is widely used due to its cost-effectiveness, ease of handling, and the availability of a vast array of immunological reagents.[1][3] Inbred strains like BALB/c and C57BL/6 are frequently used to mimic influenza in healthy individuals.[1][4] While not naturally susceptible to human influenza strains, mouse-adapted virus strains are commonly employed.[2]

-

Ferrets: Ferrets are considered the "gold standard" for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms and lung pathology that closely resemble human infection.[1][2] Their sialic acid receptor distribution is also similar to that of humans, making them a highly relevant model for studying viral pathogenesis and transmission.[4]

-

Other Models: While less common for Baloxavir marboxil studies, other models like Syrian hamsters, guinea pigs, and non-human primates are also utilized in influenza research.[1][4] Chickens have also been used to study the efficacy of Baloxavir marboxil against highly pathogenic avian influenza (HPAI).[5]

Mechanism of Action of Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[6][7] Baloxavir acid targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[6][8] Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit, a crucial step in the "cap-snatching" process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own mRNA synthesis.[7][8] By blocking this process, Baloxavir marboxil effectively halts viral gene transcription and replication.[9]

Figure 1: Mechanism of action of Baloxavir marboxil.

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of Baloxavir marboxil in mouse and ferret models.

Table 1: Efficacy of Baloxavir Marboxil in Mouse Models

| Influenza Strain | Mouse Strain | Baloxavir Marboxil Dose | Comparator | Key Findings | Reference(s) |

| A(H1N1), A(H1N1)pdm09, A(H3N2), Type B | BALB/c | 0.5-50 mg/kg q12h (oral) | Oseltamivir Phosphate (5 or 50 mg/kg q12h) | Dose-dependent reduction in lung viral titers. At 15 mg/kg, ≥100-fold reduction in influenza A and ≥10-fold reduction in influenza B virus titers compared to oseltamivir.[10][11][12] | [10][11][12] |

| A/PR/8/34 (H1N1) | BALB/c | 15 or 50 mg/kg twice daily (oral) | Oseltamivir Phosphate | Complete prevention of mortality even with treatment delayed up to 96 hours post-infection.[13][14] | [13][14] |

| A/Hong Kong/483/1997 (H5N1) | Not Specified | Not Specified | Oseltamivir Phosphate | Significant reduction in viral titers in lungs, brains, and kidneys, preventing acute lung inflammation and reducing mortality.[15] | [15] |

| A/PR/8/34 (H1N1), B/Hong Kong/5/72 | BALB/c | Subcutaneous Baloxavir Acid | Oseltamivir Phosphate | Significant prophylactic effects, with greater suppression of lung viral titers compared to oseltamivir.[16] | [16] |

Table 2: Efficacy of Baloxavir Marboxil in Ferret Models

| Influenza Strain | Baloxavir Marboxil Dose | Comparator | Key Findings | Reference(s) |

| A/Kadoma/2006 (H1N1) | 10 and 30 mg/kg twice daily for 1 day (oral) | Oseltamivir Phosphate (5 mg/kg twice daily for 2 days) | Virus titer reduced to undetectable levels by day 2 post-infection. Significantly greater reduction in body temperature compared to vehicle and oseltamivir.[17][18] | [17][18] |

| B/Brisbane/60/2008 (Victoria lineage) | 8 mg/kg Baloxavir Acid (subcutaneous) | None | Delayed transmission of Baloxavir-sensitive virus.[19][20] | [19][20] |

Table 3: Pharmacokinetics of Baloxavir in Animal Models

| Animal Model | Baloxavir Marboxil Dose | Active Form | Cmax | Tmax | Elimination Half-life | Reference(s) |

| Ferrets | 10 mg/kg (oral) | Baloxavir Acid | Not Specified | 1.50 hours | 6.91 hours | [17] |

| Ferrets | 30 mg/kg (oral) | Baloxavir Acid | Not Specified | 2.00 hours | 4.44 hours | [17] |

| Mice (A/WSN/33-infected) | 0.5-15 mg/kg (oral) | Baloxavir Acid | Dose-proportional increase | Not Specified | Not Specified | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of Baloxavir marboxil.

References

- 1. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Baloxavir Marboxil and Peramivir for the Treatment of High Pathogenicity Avian Influenza in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 8. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 9. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 10. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection | Semantic Scholar [semanticscholar.org]

- 12. ovid.com [ovid.com]

- 13. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]

- 14. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses [mdpi.com]

- 17. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Baloxavir Marboxil Susceptibility in Influenza Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the susceptibility of influenza virus isolates to Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor. The following methodologies cover both phenotypic and genotypic approaches to support surveillance, clinical management, and drug development efforts in the context of emerging antiviral resistance.

Introduction

Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid, which targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This mechanism inhibits the initiation of viral mRNA synthesis, a critical step in viral replication.[1][2] Monitoring the susceptibility of circulating influenza strains to baloxavir is crucial for understanding the potential for resistance development and ensuring its continued clinical efficacy. Amino acid substitutions in the PA protein, particularly at residue I38 (e.g., I38T, I38M, I38F), have been associated with reduced susceptibility to baloxavir.[3][4][5]

A combination of phenotypic and genotypic assays is recommended for comprehensive surveillance of baloxavir susceptibility.[3][4][6] Phenotypic assays measure the direct effect of the drug on viral replication in cell culture, while genotypic assays detect specific genetic markers of resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to Baloxavir marboxil susceptibility, including 50% inhibitory concentrations (IC50) and the impact of resistance-associated substitutions.

Table 1: Baloxavir IC50 Values for Seasonal Influenza Viruses

| Influenza Virus Type/Subtype | Median IC50 (nM) | IC50 Range (nM) |

| A(H1N1)pdm09 | 0.28 | 0.1 - 2.1 |

| A(H3N2) | 0.16 - 1.2 | 0.1 - 2.4 |

| B/Victoria-lineage | 3.42 - 7.2 | 0.7 - 14.8 |

| B/Yamagata-lineage | 2.43 - 5.8 | 1.8 - 15.5 |

Data compiled from multiple studies and may vary based on the specific assay used.[3][4][7]

Table 2: Fold-Change in Baloxavir IC50 for Viruses with PA Resistance-Associated Substitutions

| Influenza Virus | PA Substitution | Fold-Change in IC50 vs. Wild-Type |

| A(H1N1)pdm09 | I38T | 27.2 - 54 |

| A(H1N1)pdm09 | I38F | 10.6 |

| A(H1N1)pdm09 | I38L | 4 - 10 |

| A(H1N1)pdm09 | E23K | 4.7 |

| A(H1N1)pdm09 | E199D | >10 |

| A(H3N2) | I38T | >40 |

| A(H3N2) | I38M | 4 - 12 |

| Influenza B | I38T | 5 - 7 |

| Influenza B | I38M | 2 |

Fold-changes are approximate and can vary depending on the viral strain and assay conditions.[1][3][4][5][7]

Experimental Protocols

Detailed methodologies for key phenotypic and genotypic assays are provided below.

Phenotypic Assays

Phenotypic assays are the gold standard for determining influenza virus susceptibility to antiviral drugs as they measure the overall effect of a drug on viral replication.

1. Plaque Reduction Assay (PRA)

The plaque reduction assay is a conventional method for assessing antiviral susceptibility by quantifying the inhibition of virus-induced plaque formation.[3][4][8]

Protocol:

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[9]

-

Virus Dilution: Prepare serial dilutions of the influenza virus isolate.

-

Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a standardized amount of virus (typically resulting in 50-100 plaques per well in the control) for 1 hour at 37°C.

-

Drug Treatment: Prepare serial dilutions of baloxavir acid in overlay medium (e.g., Eagle's Minimum Essential Medium containing 0.8% agarose and TPCK-trypsin).

-

Overlay: After the infection period, remove the virus inoculum and add the overlay medium containing the different concentrations of baloxavir acid.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

2. Focus Reduction Assay (FRA)

The focus reduction assay is a higher-throughput alternative to the PRA, utilizing immunostaining to detect infected cells (foci) before visible plaques are formed.[3][4][10]

Protocol:

-

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.[11][12]

-

Virus Dilution and Infection: Similar to the PRA, infect the cell monolayer with a standardized amount of virus.

-

Drug Treatment and Overlay: After infection, add an overlay medium (e.g., containing Avicel or carboxymethyl cellulose) with serial dilutions of baloxavir acid.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block with 5% bovine serum albumin (BSA) in PBS.

-

Incubate with a primary antibody specific for the influenza nucleoprotein (NP).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate to visualize the foci.

-

-

Data Analysis: Count the number of foci. The IC50 value is the drug concentration that reduces the number of foci by 50% compared to the virus control.

3. Virus Yield Reduction Assay (VYRA)

This assay measures the amount of infectious virus produced in the presence of an antiviral drug.[13][14][15]

Protocol:

-

Cell Seeding and Infection: Seed MDCK cells in multi-well plates and infect with the influenza virus isolate at a low multiplicity of infection (MOI).

-

Drug Treatment: Add cell culture medium containing serial dilutions of baloxavir acid.

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Virus Titration: Determine the virus titer in the supernatants using a standard titration method such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.

-

Data Analysis: The IC50 value is the drug concentration that reduces the virus yield by 50% compared to the virus control.

4. Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This high-throughput assay quantifies the amount of viral antigen produced in infected cells.[16][17][18]

Protocol:

-

Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with the influenza virus isolate.

-

Drug Treatment: Add medium containing serial dilutions of baloxavir acid.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours).

-

Cell Lysis and Antigen Coating: Lyse the cells and coat the ELISA plate with the cell lysate.

-

ELISA:

-

Block the plate with a blocking buffer.

-

Add a primary antibody against a viral protein (e.g., NP).

-

Add an enzyme-conjugated secondary antibody.

-

Add a substrate and measure the absorbance.

-

-

Data Analysis: The IC50 value is the drug concentration that reduces the viral antigen signal by 50% compared to the virus control.

Genotypic Assays

Genotypic assays are used to detect specific mutations in the influenza virus genome that are known to confer resistance to baloxavir.

1. Pyrosequencing

Pyrosequencing is a rapid and sensitive method for detecting known single nucleotide polymorphisms (SNPs) associated with drug resistance.[19][20][21][22]

Protocol:

-

RNA Extraction: Extract viral RNA from the influenza isolate.

-

RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the PA gene containing the codons of interest (e.g., codon 38).

-

Pyrosequencing Reaction: Perform the pyrosequencing reaction using specific sequencing primers that anneal upstream of the target codon. The dispensation order of nucleotides is designed to query the specific SNP.

-

Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the target position and to quantify the proportion of wild-type and mutant viruses in a mixed population.[22]

2. Next-Generation Sequencing (NGS)

NGS provides a comprehensive view of the viral genome, allowing for the detection of known and novel resistance mutations.[22][23][24][25]

Protocol:

-

RNA Extraction and Library Preparation: Extract viral RNA and prepare a cDNA library for sequencing.[3]

-

Sequencing: Sequence the library using a high-throughput sequencing platform.

-

Data Analysis:

-

Assemble the sequence reads to generate the consensus sequence of the PA gene.

-

Align the sequence to a reference wild-type sequence to identify amino acid substitutions.

-

Analyze the frequency of minority variants within the viral population.

-

Visualizations

Mechanism of Action and Resistance

Caption: Mechanism of Baloxavir action and resistance.

Experimental Workflow for Baloxavir Susceptibility Testing

Caption: General workflow for susceptibility testing.

Plaque Reduction Assay (PRA) Workflow

Caption: Plaque Reduction Assay workflow diagram.

References

- 1. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 7. hub.hku.hk [hub.hku.hk]

- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influenza virus plaque assay [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. Optimization of in situ cellular ELISA performed on influenza A virus-infected monolayers for screening of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of molecular markers of antiviral resistance in influenza A (H5N1) viruses using a pyrosequencing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of Molecular Markers of Antiviral Resistance in Influenza A (H5N1) Viruses Using a Pyrosequencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. mdpi.com [mdpi.com]

- 25. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative PCR Assays: Measuring Viral Load Reduction by Baloxavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral mRNA synthesis and proliferation.[1][2][3][4] This novel mechanism of action results in a rapid decline in viral load in infected individuals.[2][3][5] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying viral load and is an essential tool for evaluating the efficacy of antiviral drugs like Baloxavir.

These application notes provide detailed protocols for the quantification of influenza A and B viral load from nasopharyngeal swabs using qPCR, enabling researchers to accurately measure the reduction in viral load following treatment with Baloxavir.

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[3] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex, which also consists of polymerase basic protein 1 (PB1) and polymerase basic protein 2 (PB2).[1] Specifically, it inhibits the cap-dependent endonuclease activity of the PA protein.[1][2][4] This "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription, is essential for viral replication.[6] By blocking this step, Baloxavir effectively halts viral gene transcription and protein synthesis, leading to a rapid reduction in viral replication.[7]

References

- 1. Rapid, simple influenza RNA extraction from nasopharyngeal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. simple influenza RNA extraction from nasopharyngeal samples – Neptune Filter Tips [neptunetips.com]

- 4. Equivalence of influenza A virus RNA recovery from nasal swabs when lysing the swab and storage medium versus storage medium alone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. izsvenezie.com [izsvenezie.com]

- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Baloxavir Marboxil as a Tool in Influenza Virus Polymerase Function Studies

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] Its unique mechanism of action, inhibiting a critical step in viral mRNA synthesis, makes it an invaluable tool for researchers studying the intricacies of the influenza virus polymerase complex.[3][4] Following oral administration, the prodrug, baloxavir marboxil, is rapidly hydrolyzed to its active form, baloxavir acid (BXA), which exerts the antiviral effect.[5][6] This document provides detailed application notes and protocols for utilizing baloxavir marboxil in studies of influenza virus polymerase function.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[5] For viral replication, the polymerase complex utilizes a "cap-snatching" mechanism where the PB2 subunit binds to the 5' cap of host pre-mRNAs.[5] Subsequently, the PA subunit's endonuclease domain cleaves the host pre-mRNA downstream of the cap, generating a capped RNA primer. This primer is then used by the PB1 subunit to initiate transcription of viral mRNAs.[3][5]

Baloxavir acid selectively inhibits the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and halting viral gene transcription and replication.[5][7] This targeted action allows researchers to specifically probe the function of the PA endonuclease and its role in the initiation of influenza virus transcription.

Key Applications in Research

-

Probing the PA Endonuclease Active Site: Baloxavir acid binds to the active site of the PA endonuclease.[6][8] Its interaction with specific amino acid residues can be studied to map the functional topography of this critical domain.

-

Selection and Characterization of Resistant Mutants: In vitro passage of influenza virus in the presence of baloxavir acid can be used to select for resistant variants.[9][10] Sequencing the PA gene of these resistant viruses helps identify amino acid substitutions that confer resistance, providing insights into the drug-binding pocket and the mechanisms of drug evasion.[11][12]

-

Investigating Viral Fitness and Polymerase Function: The emergence of resistance mutations, such as those at position I38 in the PA protein (e.g., I38T, I38F, I38M), often comes at a cost to viral fitness.[8][13] By creating recombinant viruses carrying these mutations, researchers can study the impact of these changes on polymerase activity, viral replication kinetics, and transmissibility.[13] This helps to understand the balance between drug resistance and the functional constraints of the polymerase.

-

Synergy Studies with Other Antivirals: Baloxavir marboxil's distinct mechanism of action makes it a candidate for combination therapy.[2] Researchers can investigate potential synergistic, additive, or antagonistic effects when combined with other influenza antivirals, such as neuraminidase inhibitors (e.g., oseltamivir), to develop more effective treatment strategies.[8]

-

Screening for Novel Polymerase Inhibitors: Cell-based assays developed for testing baloxavir susceptibility can be adapted for high-throughput screening of new chemical entities targeting the influenza polymerase.

Data Presentation

Table 1: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid

| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Influenza A (H1N1) | PA Endonuclease Assay | - | 1.4 - 3.1 | [5] |

| Influenza B | PA Endonuclease Assay | - | 4.5 - 8.9 | [5] |

| A/H1N1pdm09 (WT) | HINT | MDCK-SIAT1 | 1.57 (median) | [14] |

| A/H3N2 (WT) | HINT | MDCK-SIAT1 | 0.80 (median) | [14] |

| A/Victoria/3/75 (H3N2) (WT) | VYR Assay | A549 | 0.66 ± 0.17 | [6] |

| A/H1N1pdm09 (WT) | VYR Assay | A549 | 0.42 ± 0.37 | [6] |

Table 2: Baloxavir Resistance-Associated Amino Acid Substitutions in the PA Protein

| Virus Strain/Type | Substitution | Fold-Change in IC50/EC50 | Reference |

| A(H1N1)pdm09 | I38L | 4 - 10 | [15] |

| A(H1N1)pdm09 | E23G | 4 - 5 | [15] |

| A(H3N2) | I38M | 4 - 10 | [15] |

| A(H3N2) | I38T | 57 | [8] |

| A(H1N1)pdm09 | I38T | 4.5 - 57 | [8] |

| B/Victoria/2/1987-like | I38T | 13.7 | [10] |

| A/Victoria/3/75 (H3N2) | I38T | ~211 | [6] |

| A/H1N1pdm09 | I38T | ~100 | [6] |

Mandatory Visualization

Figure 1: Mechanism of action of Baloxavir Acid (BXA) in inhibiting influenza virus replication.

Figure 2: Workflow for the selection and characterization of baloxavir-resistant influenza viruses.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Baloxavir Susceptibility

This protocol is adapted from established methods to determine the 50% inhibitory concentration (IC50) of baloxavir acid against influenza virus isolates.[16]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

6-well tissue culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TPCK-treated trypsin

-

Baloxavir acid (BXA) stock solution (in DMSO)

-

Agarose

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate at 37°C with 5% CO2.

-

-

Virus Preparation:

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin. The target is to have a dilution that produces 50-100 plaques per well.

-

-

Drug Preparation:

-

Prepare serial dilutions of baloxavir acid in culture medium (e.g., from 0.025 to 2500 nM).[16]

-

-

Infection:

-

Overlay:

-

Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM-0.8% agarose overlay medium.

-

Just before use, add TPCK-treated trypsin (final concentration 1 µg/mL) and the respective concentrations of baloxavir acid to the overlay medium.

-

Aspirate the virus inoculum from the wells and add 2 mL of the agarose overlay containing the different drug concentrations.

-

-

Incubation:

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

-

Staining and Counting:

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug).

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

-

Protocol 2: Generation of Recombinant Influenza Virus with PA Mutations

This protocol describes the generation of recombinant influenza viruses carrying specific mutations in the PA gene using a plasmid-based reverse genetics system.[10][17]

Materials:

-

Human embryonic kidney (293T) cells and MDCK cells

-

Plasmids encoding the eight influenza virus gene segments (e.g., from A/Puerto Rico/8/34)

-

A plasmid encoding the wild-type PA gene of the desired influenza strain.

-

Site-directed mutagenesis kit

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

TPCK-treated trypsin

Procedure:

-

Site-Directed Mutagenesis:

-

Introduce the desired mutation (e.g., I38T) into the PA expression plasmid using a site-directed mutagenesis kit according to the manufacturer's instructions.

-

Verify the presence of the mutation by Sanger sequencing.

-

-

Transfection:

-

On the day before transfection, seed 293T cells in a 6-well plate so they are 90-95% confluent at the time of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes. In a sterile tube, mix 1 µg of each of the eight influenza virus plasmids (with the mutated PA plasmid replacing the wild-type) with Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.

-

Replace the medium on the 293T cells with serum-free DMEM.

-

Add the DNA-transfection reagent complex dropwise to the cells.

-

Incubate at 37°C with 5% CO2.

-

-

Virus Rescue and Amplification:

-

After 6-8 hours, replace the transfection medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin.

-

At 48-72 hours post-transfection, harvest the supernatant containing the rescued virus.[6]

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Amplify the rescued virus by inoculating it onto a fresh monolayer of MDCK cells in the presence of TPCK-treated trypsin.

-

Harvest the supernatant after 2-3 days when cytopathic effect (CPE) is observed.

-

-

Virus Characterization:

-

Titer the virus stock using a plaque assay or TCID50 assay.

-

Confirm the presence of the intended mutation in the viral stock by extracting viral RNA, performing RT-PCR for the PA gene, and sequencing the PCR product.

-

Protocol 3: Focus Reduction Assay (FRA)

This is a higher-throughput alternative to the plaque reduction assay, particularly useful for large-scale screening.[6][16]

Materials:

-

MDCK cells

-

96-well tissue culture plates

-

Influenza virus stock

-

Baloxavir acid

-

Avicel RC-581 overlay medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Primary antibody against influenza nucleoprotein (NP)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in 96-well plates to form a confluent monolayer overnight.

-

-

Infection and Drug Treatment:

-

Prepare serial dilutions of baloxavir acid in culture medium.

-

Dilute the virus to a concentration that gives approximately 100 focus-forming units (FFU) per well.

-

Aspirate the medium from the cells and inoculate with 100 µL of the virus dilution.

-

Incubate for 1 hour at 37°C.[16]

-

-

Overlay:

-

Prepare a 1.2% Avicel overlay medium containing serial dilutions of baloxavir acid.[16]

-

Remove the virus inoculum and add 100 µL of the Avicel overlay to each well.

-

-

Incubation and Staining:

-

Incubate for 24 hours at 37°C.[16]

-

Fix the cells with the fixation solution.

-

Permeabilize the cells.

-

Incubate with the primary anti-NP antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add the substrate. Stop the reaction and read the absorbance on a plate reader.

-

-

Data Analysis:

-

The number of foci (infected cells) is proportional to the absorbance.

-

Calculate the percentage of focus inhibition and determine the IC50 as described for the plaque reduction assay.

-

References

- 1. Competitive detection of influenza neutralizing antibodies using a novel bivalent fluorescence-based microneutralization assay (BiFMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single Amino Acid Mutation in the PA Subunit of the Influenza Virus RNA Polymerase Promotes the Generation of Defective Interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus plaque assay [protocols.io]

- 4. kansensho.or.jp [kansensho.or.jp]

- 5. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.who.int [cdn.who.int]

- 9. mdpi.com [mdpi.com]

- 10. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]

- 11. WO2013177595A2 - Recombinant influenza viruses and constructs and uses thereof - Google Patents [patents.google.com]

- 12. Recombinant Influenza A Viruses with Enhanced Levels of PB1 and PA Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inplasy.com [inplasy.com]

- 16. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Generation of Recombinant Influenza A Viruses Employing a New Approach to Overcome the Genetic Instability of HA Segments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Baloxavir Marboxil Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies evaluating Baloxavir marboxil in combination with other antiviral agents for the treatment of influenza virus infections. The protocols outlined below cover in vitro and in vivo methodologies, data analysis, and presentation to facilitate the robust assessment of synergistic, additive, or antagonistic interactions.

Introduction

Baloxavir marboxil is a first-in-class inhibitor of the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a critical enzyme in the "cap-snatching" process required for viral mRNA synthesis and replication.[1] Given the potential for antiviral resistance and the desire for enhanced therapeutic efficacy, combination therapy is a promising strategy. Combining Baloxavir marboxil with drugs targeting different stages of the viral life cycle may lead to synergistic effects, reduce the effective dose of each agent, and lower the likelihood of resistance emergence.[2][3]

This document outlines detailed protocols for evaluating Baloxavir marboxil in combination with:

-

Neuraminidase Inhibitors (e.g., Oseltamivir): These drugs prevent the release of progeny virions from infected cells.[4]

-

Other Polymerase Inhibitors (e.g., Favipiravir): These agents target the RNA-dependent RNA polymerase (RdRp) activity, leading to lethal mutagenesis of the virus.[5][6]

-

Host-Directed Therapies (e.g., MEK Inhibitors): These compounds modulate host cellular pathways, such as the Raf/MEK/ERK signaling cascade, that the virus hijacks for its replication, and may also have immunomodulatory benefits.[7][8]

-

Monoclonal Antibodies: These can neutralize the virus or enhance the host immune response.

In Vitro Experimental Design

In vitro assays are essential for the initial screening and characterization of drug-drug interactions. The following protocols describe key assays for determining antiviral efficacy and cytotoxicity.

Cell Lines and Virus Strains

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.

-

Virus Strains: A panel of influenza A and B virus strains should be used, including laboratory-adapted strains (e.g., A/Puerto Rico/8/34 H1N1) and contemporary clinical isolates.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drugs that are toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxic effects.

Materials:

-

MDCK cells

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (Baloxavir acid, the active form of Baloxavir marboxil, and combination partners)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Prepare serial dilutions of each test compound in culture medium.

-

Remove the culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "cells only" control (no drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol: Plaque Reduction Assay

This assay measures the ability of antiviral compounds to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Confluent MDCK cell monolayers in 12-well plates

-

Influenza virus stock of known titer

-

Test compounds

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

Overlay medium (e.g., 1.2% Avicel in 2x DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Prepare serial dilutions of the test compounds in infection medium.

-

Wash the MDCK cell monolayers with PBS.

-

Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add 1 mL of the compound dilutions to the respective wells.

-

Incubate for 1 hour at 37°C.

-

Aspirate the drug-containing medium and add 2 mL of overlay medium.

-

Incubate for 48-72 hours at 37°C until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC₅₀) for each compound.

Protocol: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.

Materials:

-

MDCK cells in 24-well plates

-

Influenza virus

-

Test compounds

-

Infection medium

Procedure:

-

Seed MDCK cells in 24-well plates.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, remove the inoculum and add fresh infection medium containing serial dilutions of the test compounds.

-

Incubate for 48 hours at 37°C.

-

Collect the culture supernatants and determine the viral titer using a plaque assay or TCID₅₀ assay.

-

Calculate the EC₅₀ for each compound.

In Vivo Experimental Design

Animal models are critical for evaluating the efficacy of combination therapies in a physiological context.

Animal Model

-

Species: BALB/c mice (6-8 weeks old) are a commonly used model for influenza infection.

Protocol: Influenza Virus Infection in Mice

Materials:

-

BALB/c mice

-

Influenza virus stock

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Sterile saline

Procedure:

-

Anesthetize the mice.

-

Inoculate the mice intranasally with a lethal or sub-lethal dose of influenza virus in a volume of 50 µL of sterile saline.

-

Monitor the mice daily for body weight changes and survival for 14 days.

Protocol: Drug Administration (Oral Gavage)

Materials:

-

Test compounds (Baloxavir marboxil and combination partners) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

Gavage needles (20-22 gauge)

-

Syringes

Procedure:

-

Prepare the drug formulations at the desired concentrations.

-

Gently restrain the mouse.

-

Insert the gavage needle into the esophagus and deliver the drug solution directly into the stomach. The volume should not exceed 10 mL/kg.[9]

-

Administer the drugs according to the planned treatment schedule (e.g., once or twice daily for 5 days, starting 24 or 48 hours post-infection).

Endpoint Measurements

-

Viral Lung Titers: On day 3 or 5 post-infection, euthanize a subset of mice, collect the lungs, homogenize the tissue, and determine the viral titer by plaque assay.

-

Lung Pathology: Collect lung tissue for histopathological analysis. Sections can be stained with hematoxylin and eosin (H&E) and scored for inflammation, edema, and alveolar damage.[10][11]

-

Cytokine Profiling: Analyze lung homogenates or bronchoalveolar lavage (BAL) fluid for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) and chemokines using multiplex assays.[12][13]

Data Analysis: Synergy, Additivity, and Antagonism

The interaction between two drugs can be synergistic (effect is greater than the sum of the individual effects), additive (effect is equal to the sum of the individual effects), or antagonistic (effect is less than the sum of the individual effects).

Combination Index (CI) Method

The Chou-Talalay method is widely used to quantify drug interactions. The Combination Index (CI) is calculated as follows:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[14]

-

CI < 1: Synergy

-

CI = 1: Additivity

-

CI > 1: Antagonism

Dose Reduction Index (DRI)

The Dose Reduction Index (DRI) quantifies how many-fold the dose of a drug can be reduced in a synergistic combination to achieve the same effect as the drug used alone.[15][16]

DRI₁ = (Dx)₁ / (D)₁ DRI₂ = (Dx)₂ / (D)₂

A DRI value greater than 1 indicates a favorable dose reduction.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Baloxavir acid | A/H1N1 | |||

| Drug B | A/H1N1 | |||